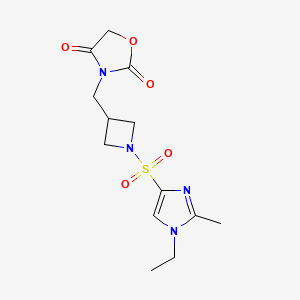

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

3-((1-((1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring a complex architecture:

- Imidazole core: A 1-ethyl-2-methyl-substituted imidazole ring, which is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .

- Sulfonyl bridge: The sulfonyl group links the imidazole to an azetidine ring, a structural motif that can confer conformational rigidity and improve pharmacokinetic properties .

- Azetidine: A four-membered nitrogen-containing ring, which is less common than five- or six-membered heterocycles but offers unique steric and electronic effects .

- Oxazolidine-2,4-dione: This moiety is associated with bioactivity in antimicrobial and antioxidant contexts, as seen in structurally related compounds .

Potential applications may include antimicrobial or enzyme-targeted therapies, inferred from the activity of related sulfonamide- and oxazolidinone-containing molecules .

Properties

IUPAC Name |

3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5S/c1-3-15-7-11(14-9(15)2)23(20,21)16-4-10(5-16)6-17-12(18)8-22-13(17)19/h7,10H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNOUKYPLVQJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Azetidine Ring Formation: The azetidine ring is formed through cyclization of suitable intermediates, often involving nucleophilic substitution reactions.

Oxazolidine-2,4-dione Formation: The final step involves the formation of the oxazolidine-2,4-dione moiety through cyclization reactions, typically using reagents like phosgene or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s oxazolidine-2,4-dione distinguishes it from quinazoline-dione derivatives (), which exhibit larger aromatic systems. The smaller oxazolidine ring may enhance solubility but reduce planar stacking interactions .

Sulfonamide Linkage :

- The sulfonyl bridge in the target compound mirrors that in ’s quinazoline derivatives, a group often used to enhance binding to enzymatic active sites (e.g., sulfonamide drugs) .

Bioactivity Potential: Oxazolidinone derivatives () demonstrate antimicrobial activity, suggesting the target compound’s oxazolidine-dione moiety could confer similar properties . Benzimidazole-thiazole hybrids () show binding to α-glucosidase, implying that the imidazole-sulfonyl-azetidine segment in the target compound might enable analogous enzyme interactions .

Bioactivity Predictions

- The sulfonyl-azetidine motif may enhance target selectivity due to steric constraints, while the oxazolidine-dione could contribute to antioxidant activity, as seen in ’s compounds 8, 9, and 14 .

Q & A

Q. What synthetic routes are commonly used to construct the oxazolidine-2,4-dione core in this compound?

The oxazolidine-2,4-dione moiety is typically synthesized via cyclization of glycine derivatives or functionalization of azetidine intermediates. For example, benzyloxyacetyl chloride reacts with azetidine derivatives under reflux in ethanol, followed by oxidation or ring-closing steps. Multi-step routes often employ anhydrous solvents (e.g., DCM) and catalysts (e.g., triethylamine) to control selectivity .

Q. How is the compound structurally characterized?

Key techniques include:

- FT-IR : Identifies C=O stretches (1700–1750 cm⁻¹ for oxazolidinedione and sulfonyl groups) and N-H bonds (3200–3400 cm⁻¹) .

- NMR : ¹H NMR assigns protons on the imidazole (δ 2.5–3.5 ppm for CH3/CH2 groups) and azetidine rings (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What functional groups influence the compound's reactivity?

The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. The imidazole ring participates in coordination chemistry, while the oxazolidinedione core is prone to hydrolysis under acidic/basic conditions. Reactivity studies should prioritize pH-controlled environments .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for the azetidine-sulfonyl intermediate?

- Temperature control : Perform sulfonylation at 0–5°C to minimize side reactions.

- Solvent selection : Use anhydrous DCM or THF to stabilize reactive intermediates.

- Catalysts : Triethylamine or DMAP improves reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How to resolve contradictions in reported antimicrobial or antioxidant activities?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).

- Strain specificity : Test across Gram-positive/-negative panels and fungal strains.

- Purity verification : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .

Q. What computational methods predict target binding and pharmacokinetics?

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450). The sulfonyl group often forms H-bonds with catalytic residues .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- ADMET prediction : Software like SwissADME estimates bioavailability and metabolic stability .

Q. How can structural modifications enhance metabolic stability?

- Imidazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 metabolism.

- Azetidine modification : Bulkier substituents (e.g., benzyl groups) hinder enzymatic access.

- Oxazolidinedione protection : Fluorination at the 5-position slows hydrolysis .

Q. What experimental designs elucidate antioxidant mechanisms?

- In vitro assays : DPPH radical scavenging, SOD inhibition, and lipid peroxidation assays.

- Pathway analysis : qPCR or Western blotting to assess Nrf2/Keap1 pathway activation.

- Comparative studies : Benchmark against ascorbic acid or Trolox to quantify efficacy .

Key Data from Evidence

- Synthetic yields : 73–89% for related imidazolidine/oxazolidine derivatives via reflux and recrystallization .

- Antimicrobial activity : Compounds with 4-hydroxyphenyl substituents show enhanced efficacy (MIC: 8–16 µg/mL) .

- Antioxidant IC₅₀ : 8–14 µM for derivatives with electron-donating groups (e.g., -OCH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.